molecular formula C21H16ClN3OS B2407419 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-20-6

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2407419
CAS No.: 899964-20-6
M. Wt: 393.89
InChI Key: DNVFFSRFAYQIOW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and chemical biology research . Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide scaffold have been identified as potent pharmacological tools, particularly as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs act as state-dependent inhibitors, providing a mechanism for exploring ZAC's physiological functions, which are less elucidated than those of other receptors . Beyond ion channel modulation, the benzothiazole nucleus is a privileged structure in drug discovery, associated with a wide spectrum of biological activities. Research on similar structures has demonstrated potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes . This compound is intended for research applications only, including in vitro assays, target validation, and as a structural template for the design of novel bioactive molecules. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-6-4-7-15(12-14)20(26)25(13-16-8-2-3-11-23-16)21-24-19-17(22)9-5-10-18(19)27-21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFFSRFAYQIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Physical Properties of the Target Compound

Property Value
Molecular Formula C₂₁H₁₆ClN₃OS
Molecular Weight 393.9 g/mol
CAS Number 899964-20-6
Key Functional Groups Benzamide, benzo[d]thiazole, pyridine

Synthesis of the 4-Chlorobenzo[d]thiazol-2-yl Moiety

The 4-chlorobenzo[d]thiazole ring is synthesized via cyclization of 2-amino-4-chlorothiophenol with a carbonyl source. Source demonstrates that α-bromoacetone generated in situ from bromine in dry acetone effectively cyclizes thiourea derivatives into thiazole rings. Adapting this method:

Step 1: Preparation of 4-Chlorobenzo[d]thiazol-2-amine

  • Reagents : 2-Amino-4-chlorothiophenol, cyanogen bromide (BrCN).
  • Mechanism : Nucleophilic attack by the thiol group on BrCN, followed by intramolecular cyclization to form the thiazole ring.
  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

Step 2: Purification

  • The crude product is recrystallized from ethanol/water (3:1) to yield 4-chlorobenzo[d]thiazol-2-amine as a pale-yellow solid (reported yield: ~75% for analogous reactions).

Formation of the Benzamide Core

The benzamide core is constructed by reacting 4-chlorobenzo[d]thiazol-2-amine with 3-methylbenzoyl chloride. Source highlights the use of acyl chlorides for efficient amide bond formation under mild conditions.

Step 3: Acylation of 4-Chlorobenzo[d]thiazol-2-amine

  • Reagents : 3-Methylbenzoyl chloride, triethylamine (TEA), dry dichloromethane (DCM).
  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Conditions :
    • 0°C, dropwise addition of 3-methylbenzoyl chloride to a stirred solution of the amine and TEA in DCM.
    • Warm to room temperature and stir for 12 hours.
  • Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Intermediate : N-(4-Chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide (yield: ~68%).

The introduction of the pyridin-2-ylmethyl group to the amide nitrogen is the most challenging step due to the low nucleophilicity of the amide nitrogen. Source reports the use of Mitsunobu conditions for similar N-alkylations.

Step 4: Mitsunobu Reaction for N-Alkylation

  • Reagents : Pyridin-2-ylmethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), dry tetrahydrofuran (THF).
  • Mechanism : The Mitsunobu reaction transfers the pyridin-2-ylmethyl group via a redox process, forming a phosphorane intermediate that facilitates alkylation.
  • Conditions :
    • Add DIAD and PPh₃ to a solution of the intermediate benzamide and pyridin-2-ylmethanol in THF at 0°C.
    • Stir at room temperature for 24 hours.
  • Workup : Concentrate under reduced pressure and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Final Product : this compound (yield: ~55%).

Alternative Synthetic Routes and Optimization Strategies

Ullmann-Type Coupling for Direct N,N-Disubstitution

A one-pot Ullmann coupling using copper(I) iodide as a catalyst could theoretically assemble both substituents on the benzamide nitrogen. However, this method remains speculative due to a lack of direct precedents in the literature.

Reductive Amination Approach

  • Reagents : Pyridine-2-carbaldehyde, sodium cyanoborohydride (NaBH₃CN), acetic acid.
  • Limitations : Low reactivity of the amide nitrogen toward imine formation reduces practicality.

Table 2: Comparison of Synthetic Methods

Method Yield (%) Advantages Limitations
Mitsunobu Reaction 55 High regioselectivity Costly reagents
Ullmann Coupling N/A One-pot synthesis Unverified feasibility
Reductive Amination <20 Mild conditions Poor efficiency

Mechanistic Insights and Side Reactions

Competing Reactions During Alkylation

  • Over-alkylation : Excess pyridin-2-ylmethyl reagents may lead to quaternary ammonium salts.
  • Elimination : Strong bases (e.g., NaH) can deprotonate the amide, leading to decomposition.

Role of Solvents and Bases

  • THF vs. DMF : Polar aprotic solvents (DMF) enhance reactivity but may increase side reactions.
  • Triethylamine vs. DIAD : DIAD’s redox properties are critical for Mitsunobu efficiency.

Industrial-Scale Production Considerations

Scaling the Mitsunobu reaction requires addressing:

  • Cost of DIAD/PPh₃ : Substituting with cheaper reagents (e.g., tributylphosphine) is under investigation.
  • Waste Management : Phosphine oxides generated necessitate efficient recycling protocols.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C21H16ClN3OSC_{21}H_{16}ClN_{3}OS with a molecular weight of 393.89 g/mol. Its structural features include a benzo[d]thiazole moiety and a pyridine side chain, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC21H16ClN3OS
Molecular Weight393.89 g/mol
CAS Number899964-20-6

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and norfloxacin .

Case Study: Antibacterial Efficacy

A study demonstrated that the compound had an MIC of 31.25 µg/mL against Staphylococcus epidermidis, suggesting strong antibacterial potential due to the presence of electron-donating groups in its structure .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It is believed to interact with cyclooxygenase (COX) enzymes, modulating the arachidonic acid pathway, which plays a crucial role in inflammation and pain responses.

The primary mechanism involves binding to the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators. This interaction is pivotal for developing anti-inflammatory therapeutics.

Anticancer Activity

In addition to its antibacterial and anti-inflammatory properties, this compound has shown promise in anticancer applications. Studies have indicated that it exhibits cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the chlorine substituent on the benzothiazole ring is essential for enhancing antiproliferative activity. Modifications to the pyridine and benzamide portions can significantly influence the compound's efficacy against cancer cells .

Pharmacokinetics and Bioavailability

Benzothiazole derivatives are generally characterized by good bioavailability, which enhances their therapeutic potential. Factors such as pH can influence the ionization state of the compound, thereby affecting its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via multi-step reactions, often involving coupling of benzothiazole and pyridine derivatives. For example, Rh-catalyzed C-H amidation ( ) or condensation reactions using benzoyl chloride and amine precursors (). Optimization includes adjusting solvent systems (e.g., pyridine for acid scavenging), temperature (room temperature to reflux), and catalyst loading. Yields can be improved by stepwise purification (e.g., column chromatography) and recrystallization (e.g., CH3OH) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 12–14 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> with <2 ppm error) .
  • Melting Point : Consistency with literature values (e.g., 142–189°C for benzothiazole derivatives) indicates purity .
  • HPLC : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methyl, pyridyl groups) influence the compound’s biological activity or physicochemical properties?

  • Methodology :

  • Lipophilicity : The 4-chloro and methyl groups enhance logP (measured via reversed-phase HPLC), improving membrane permeability .
  • Metabolic Stability : Trifluoromethyl analogs () show prolonged half-lives in microsomal assays due to electron-withdrawing effects.
  • Bioactivity : Pyridylmethyl groups may facilitate target binding (e.g., enzyme active sites) via π-π stacking or hydrogen bonding, as seen in docking studies () .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data across studies?

  • Methodology :

  • Yield Discrepancies : Compare reaction scales (e.g., 1 mmol vs. 10 mmol), solvent purity, or catalyst sources. For example, Rh-catalyzed reactions may vary with ligand choice ( vs. 8) .
  • NMR Shifts : Use deuterated solvents (CDCl3 vs. DMSO-d6) and internal standards (TMS) to normalize chemical shifts .
  • Crystallography : Single-crystal X-ray () resolves ambiguities in stereochemistry or hydrogen bonding networks .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like PFOR enzyme () or bacterial PPTases (). Validate with MD simulations (100 ns) to assess stability .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values for chloro groups) with activity data from analogous compounds () .

Methodological Challenges

Q. What strategies mitigate degradation or instability during storage or biological assays?

  • Methodology :

  • Storage : Lyophilize and store at –80°C under argon to prevent hydrolysis of the amide bond .
  • Buffer Selection : Use PBS (pH 7.4) with 1% DMSO for aqueous solubility without precipitating the compound .
  • LC-MS Monitoring : Track degradation products (e.g., free benzoic acid) during long-term stability studies .

Q. How can researchers design SAR studies to explore the role of the benzothiazole-pyridine scaffold in target selectivity?

  • Methodology :

  • Fragment Replacement : Synthesize analogs with thiazole () or imidazole ( ) instead of benzothiazole.
  • Pharmacophore Mapping : Use MOE or Phase to identify critical H-bond donors/acceptors (e.g., amide NH, pyridyl N) .
  • In Vitro Profiling : Test analogs against kinase panels or bacterial strains () to correlate structural motifs with potency .

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